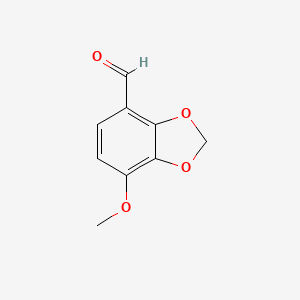
7-Methoxy-1,3-benzodioxole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methoxy-1,3-benzodioxole-4-carbaldehyde: is an organic compound with the molecular formula C9H8O4 and a molecular weight of 180.16 g/mol . It is characterized by a benzodioxole ring substituted with a methoxy group and an aldehyde group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 7-Methoxy-1,3-benzodioxole-4-carbaldehyde typically begins with commercially available starting materials such as 4-methoxyphenol and glyoxylic acid.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time.
化学反应分析
Types of Reactions:
Oxidation: 7-Methoxy-1,3-benzodioxole-4-carbaldehyde can undergo oxidation reactions to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products:
科学研究应用
Chemistry:
Synthesis of Complex Molecules: 7-Methoxy-1,3-benzodioxole-4-carbaldehyde is used as an intermediate in the synthesis of complex organic molecules.
Catalysis: It is used as a ligand in catalytic reactions to enhance the efficiency of certain chemical transformations.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine:
Drug Development: this compound is explored for its potential therapeutic properties and is used in the development of new drugs.
Industry:
Fragrance and Flavor Industry: The compound is used as a precursor in the synthesis of fragrance and flavor compounds.
Polymer Industry: It is used in the production of certain polymers and resins.
作用机制
Molecular Targets and Pathways:
相似化合物的比较
4-Methoxy-1,3-benzodioxole-5-carbaldehyde: Similar in structure but differs in the position of the methoxy group.
4-Methoxy-2,3-methylenedioxy-benzaldehyde: Another similar compound with a different substitution pattern on the benzodioxole ring.
Uniqueness:
Structural Features: The unique positioning of the methoxy and aldehyde groups in 7-Methoxy-1,3-benzodioxole-4-carbaldehyde imparts distinct chemical properties and reactivity.
Applications: Its specific structure makes it suitable for unique applications in various fields, distinguishing it from other similar compounds.
生物活性
7-Methoxy-1,3-benzodioxole-4-carbaldehyde (CAS No. 23731-55-7), also known as 1,3-benzodioxole-4-carbaldehyde, is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C_9H_8O_4
- Molecular Weight : 180.16 g/mol
- Purity : ≥97.0%
- Appearance : Colorless needles with a melting point of 85–86 °C .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study conducted on various bacterial strains revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 μg/mL depending on the bacterial species tested .
Anticancer Properties
This compound has shown promising results in cancer research. In vitro studies indicated that the compound inhibited the proliferation of cancer cell lines, including breast and ovarian cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways .
Case Study: Breast Cancer Inhibition
A notable study investigated the effects of this compound on MCF-7 breast cancer cells. The results demonstrated a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 μM. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been evaluated for anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects .
- Signal Transduction Modulation : It alters signaling pathways related to cell survival and death, particularly in cancer cells .
Synthesis Methods
Several methods have been developed for synthesizing this compound:
- Starting Materials : The synthesis typically begins with commercially available precursors such as phenolic compounds.
- Reagents : Common reagents include methanol and various catalysts (e.g., acid catalysts) under controlled conditions.
- Yield : Typical yields for the synthesis range from 20% to 40%, depending on the method employed .
Summary Table of Synthesis Methods
属性
CAS 编号 |
23731-55-7 |
|---|---|
分子式 |
C9H8O4 |
分子量 |
180.16 g/mol |
IUPAC 名称 |
7-methoxy-1,3-benzodioxole-4-carbaldehyde |
InChI |
InChI=1S/C9H8O4/c1-11-7-3-2-6(4-10)8-9(7)13-5-12-8/h2-4H,5H2,1H3 |
InChI 键 |
ITXZSZKZYYMQCQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C(=C(C=C1)C=O)OCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















